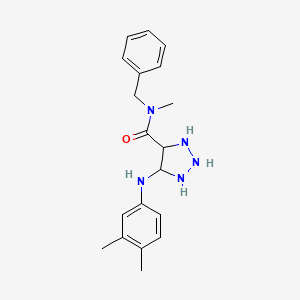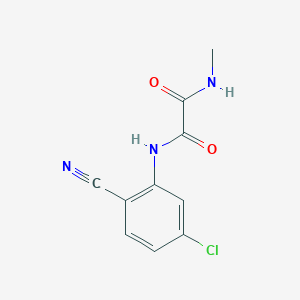![molecular formula C27H38N4OS B2758534 N-[[4-(2,6-diethylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477300-40-6](/img/structure/B2758534.png)
N-[[4-(2,6-diethylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[[4-(2,6-diethylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide” is a complex organic molecule. It contains an adamantane core, which is a type of diamondoid and a stable, three-dimensional structure composed of three fused cyclohexane rings in chair conformations. Attached to this core is a carboxamide group, a triazole ring, and a sulfanyl group, among others .
Molecular Structure Analysis
The molecular formula of this compound is C27H38N4OS, and it has an average mass of 466.682 Da . The structure includes an adamantane core, a triazole ring, and a sulfanyl group, which could influence its reactivity and properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the adamantane core could contribute to its stability and rigidity, while the functional groups could influence its solubility, reactivity, and other properties .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Hypoglycemic Activities
A study explored adamantane-isothiourea hybrid derivatives, which include compounds structurally similar to the one . These compounds showed potent broad-spectrum antibacterial activity and in vivo oral hypoglycemic activity in streptozotocin-induced diabetic rats (Al-Wahaibi et al., 2017).
Metal-Organic Frameworks Construction
Functionalized adamantane tectons, including triazoles, have been used in the design of mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks. These frameworks demonstrate significant structural and magnetic properties (Senchyk et al., 2013).
Neuroprotective Agents
Adamantane derivatives, particularly those with heterocyclic adamantane amines, have shown multifunctional neuroprotective activity. These include inhibition of certain receptors and enzymes, along with antioxidant properties, making them potential candidates for neuroprotection (Joubert et al., 2011).
Polymer Synthesis
Adamantane derivatives have been used in the synthesis of new polyamides and polyamide-imides. These compounds contribute to high glass transition temperatures and good mechanical properties of the polymers, making them suitable for various industrial applications (Chern et al., 1998; Liaw et al., 2001).
Antimicrobial Activity
Certain adamantane derivatives have displayed potent antibacterial activity against a range of bacteria and the pathogenic fungus Candida albicans. This includes both S-substituted and N-substituted triazoles (Al-Abdullah et al., 2014).
Adamantane in AFM Applications
Adamantane structures have been synthesized for potential applications in atomic force microscopy (AFM), offering precise nanoscale objects for calibration and measurement (Li et al., 2003).
Synthesis of Novel Derivatives
Various adamantane derivatives have been synthesized, showing potential in different applications like antimicrobial activity and material sciences. This includes the synthesis of new adamantane derivatives with potential antiviral activities (Moiseev et al., 2012; Shishkin et al., 2020; D’yachenko et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[4-(2,6-diethylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N4OS/c1-5-21-8-7-9-22(6-2)24(21)31-23(29-30-26(31)33-17(3)4)16-28-25(32)27-13-18-10-19(14-27)12-20(11-18)15-27/h7-9,17-20H,5-6,10-16H2,1-4H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNJAKOHGPQMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SC(C)C)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2,6-diethylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2758453.png)
![(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2758455.png)
![1-Cyclopentyl-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2758456.png)
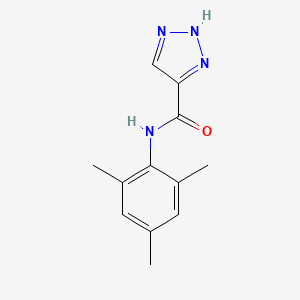
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2758461.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2758462.png)


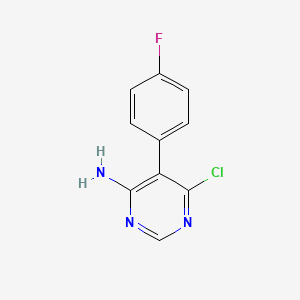
![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2758469.png)
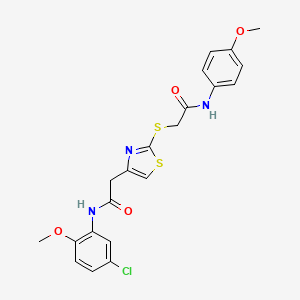
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2758471.png)
